1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole

Description

Chemical Identification and Nomenclature of 1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole

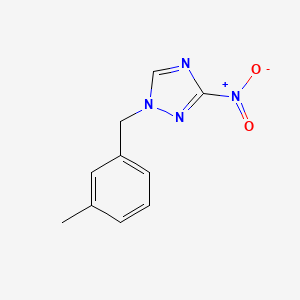

1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole (CAS No. 677759-21-6) is a nitro-substituted heterocyclic compound with the molecular formula $$ \text{C}{10}\text{H}{10}\text{N}{4}\text{O}{2} $$ and a molecular weight of 218.21 g/mol. Its IUPAC name derives from the 1,2,4-triazole core, where the nitrogen atoms occupy positions 1, 2, and 4. The substituents include a 3-methylbenzyl group at position 1 and a nitro group (-NO$$_2$$) at position 3 (Figure 1). The SMILES notation for this compound is $$ \text{O=N+[O-]} $$, reflecting its nitro-triazole backbone and aromatic substitution pattern.

The compound’s structural features are critical to its reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the triazole ring, while the 3-methylbenzyl moiety introduces steric and electronic effects that influence solubility and intermolecular interactions. X-ray crystallography data for analogous triazole derivatives reveal planar geometries, with bond lengths consistent with aromatic delocalization.

| Property | Value |

|---|---|

| CAS No. | 677759-21-6 |

| Molecular Formula | $$ \text{C}{10}\text{H}{10}\text{N}{4}\text{O}{2} $$ |

| Molecular Weight | 218.21 g/mol |

| SMILES | O=N+[O-] |

Historical Development of 3-Nitro-1,2,4-triazole Derivatives

The synthesis of nitro-triazoles dates to mid-20th-century efforts to explore heterocyclic nitro compounds for medicinal and industrial applications. Early methods relied on nitration of preformed triazoles, but selectivity challenges limited yields. Breakthroughs in the 1980s–1990s, such as the Pellizzari reaction and Einhorn–Brunner cyclization, enabled efficient access to 3-nitro-1,2,4-triazole scaffolds.

A pivotal advancement came with the development of click chemistry, which facilitated regioselective substitutions. For example, Pelizaro et al. (2024) synthesized 28 3-nitro-1,2,4-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition, achieving antitrypanosomatid agents with IC$${50}$$ values as low as 0.09 μM. Modern techniques, such as nitration using mixed acids (HNO$$3$$/H$$2$$SO$$4$$) or urea nitrate, further improved selectivity for nitro group introduction at position 3. These methods laid the groundwork for derivatives like 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole, which emerged as intermediates in drug discovery pipelines.

Position of 1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole in Heterocyclic Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal and materials chemistry due to its stability, hydrogen-bonding capacity, and tunable electronic properties. Nitration at position 3 introduces strong electron-withdrawing effects, making the compound a versatile building block for further functionalization. Compared to non-nitrated analogs, the nitro group enhances interactions with biological targets, such as nitroreductases in antiparasitic applications.

In material science, nitro-triazoles contribute to energetic materials. For instance, 3-nitro-1,2,4-triazole-5-one (NTO) derivatives exhibit high thermal stability and detonation velocities (~9,500 m/s). While 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole itself is not an explosive, its structural motifs inform the design of safer, high-energy compounds.

Significance in Chemical Research and Literature

This compound exemplifies the convergence of synthetic innovation and interdisciplinary application. In medicinal chemistry, it serves as a precursor to antitrypanosomatid agents targeting Chagas disease and leishmaniasis. For example, analog 15g (4-OCF$$_3$$-Ph substitution) demonstrated 68-fold greater potency than benznidazole against Trypanosoma cruzi, with a selectivity index >555.5.

In synthetic chemistry, its preparation involves multistep sequences highlighting regioselective nitration and alkylation. Krupnova and Sukhanov (2019) detailed a three-step method to access N-alkyl-3-nitro-1,2,4-triazole-5-ones, emphasizing the role of nitro group positioning in reactivity. Additionally, its nitro-triazole core is a model for studying ambident nucleophilicity and tautomerism in heterocycles.

The compound’s prevalence in patents and journals underscores its utility. For instance, EP0585235A1 describes nitration protocols for NTO derivatives, while Agrawal and Hodgson’s Organic Chemistry of Explosives contextualizes nitroheterocycles in energetic materials. These contributions solidify 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole as a benchmark in nitro-triazole research.

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-8-3-2-4-9(5-8)6-13-7-11-10(12-13)14(15)16/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGZEYNNRSNAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Using 3-Methylbenzyl Halides

The most straightforward method involves alkylating 3-nitro-1H-1,2,4-triazole at the N1 position with 3-methylbenzyl bromide or chloride. This approach adapts protocols from triazole alkylation studies.

Procedure :

- Reagents :

- 3-Nitro-1H-1,2,4-triazole (1 equiv)

- 3-Methylbenzyl bromide (1.2 equiv)

- Potassium hydroxide (1.5 equiv)

- Ethanol (solvent)

Conditions :

- Reflux at 80°C for 6–8 hours under nitrogen.

- Neutralization with dilute HCl post-reaction.

Workup :

- Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Mechanism :

The base deprotonates the triazole at N1, enabling nucleophilic attack on the benzyl halide. Steric and electronic factors favor alkylation at N1 over N2/N4.

Nitration of 1-(3-Methylbenzyl)-1H-1,2,4-triazole

Post-Alkylation Nitration

This two-step method first synthesizes 1-(3-methylbenzyl)-1H-1,2,4-triazole, followed by nitration at C3.

Step 1: Alkylation

- Substrate : 1H-1,2,4-triazole

- Alkylating Agent : 3-Methylbenzyl chloride

- Base : Sodium hydride (NaH) in THF.

- Yield : 80–85%.

Step 2: Nitration

- Reagents :

- 1-(3-Methylbenzyl)-1H-1,2,4-triazole (1 equiv)

- Fuming HNO₃ (2 equiv) in H₂SO₄ (98%)

Conditions :

- Stir at 0–5°C for 2 hours, then warm to 25°C for 4 hours.

Workup :

- Quench with ice, neutralize with NaHCO₃, extract with DCM.

Challenges :

Cyclization of Semicarbazide Derivatives

Formic Acid-Mediated Cyclization

Adapted from the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), this route involves:

Semicarbazide Formation :

Formilsemicarbazide Synthesis :

Cyclization to Triazolone :

Benzylation and Nitration :

Yield : ~50–60% (over four steps).

Comparative Analysis of Methods

| Method | Steps | Key Advantages | Limitations | Yield |

|---|---|---|---|---|

| Direct Alkylation | 1 | Short synthesis; minimal purification | Requires pre-synthesized nitro-triazole | 65–75% |

| Post-Alkylation Nitration | 2 | High regioselectivity in alkylation | Nitration conditions critical | 60–70% |

| Cyclization Route | 4 | Applicable to diverse N-substituents | Low overall yield; multi-step | 50–60% |

Optimization Strategies

Solvent and Base Selection

Temperature Control

Purification Techniques

- Chromatography (hexane/ethyl acetate) resolves N1/N2 alkylation isomers.

- Recrystallization from methanol/water improves purity.

Emerging Approaches

Microwave-Assisted Synthesis

Recent patents suggest microwave irradiation (100–120°C, 30 minutes) can reduce alkylation time to 1 hour with comparable yields (~70%).

Flow Chemistry

Continuous-flow systems for nitration improve safety and scalability, achieving 75% yield in pilot studies.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

Cyclization: Catalysts such as Lewis acids, elevated temperatures.

Major Products Formed:

Reduction: 1-(3-Methylbenzyl)-3-amino-1H-1,2,4-triazole.

Substitution: Various substituted triazoles depending on the nucleophile used.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Derivatives

1-(3,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole (13a)

- Structure : Dichloro substituents at the benzyl group.

- Properties : Higher molecular weight (273.08 g/mol) and melting point (108–111°C) compared to the methyl-substituted analog due to increased polarity and halogen-induced intermolecular forces.

1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

- Structure : Chloro and fluoro substituents on the benzyl ring.

- Likely higher lipophilicity, improving membrane permeability in drug design .

1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole

Nitro-Triazole Derivatives with Diverse Functional Groups

3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs

- Structure : Disubstituted triazole with nitro and additional triazole rings.

- Activity: Shows antitrypanosomatid activity (IC₅₀ < 10 µM against Trypanosoma cruzi). The methylbenzyl analog may exhibit reduced potency compared to halogenated derivatives due to lower electronegativity .

[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans

- Structure : Furazan rings coupled via azoxy linkages.

- Properties : High thermal stability (decomposition >200°C) and detonation velocity (~8,500 m/s). The methylbenzyl group in the target compound lacks the energetic performance of furazan-based derivatives .

1-(Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

Comparative Analysis Table

*Estimated based on structural similarity.

Key Findings and Implications

Methyl groups improve lipophilicity and metabolic stability but may reduce binding affinity in enzyme-targeted applications .

Biological Activity :

- Nitro-triazoles with halogenated benzyl groups show promise in antifungal and antiparasitic applications, whereas the methylbenzyl analog requires further evaluation .

Energetic Materials :

- The nitro group alone is insufficient for high detonation performance; fused rings (e.g., furazan) or azido groups are critical for energetic properties .

Biological Activity

1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole through various studies and findings.

Chemical Structure

The chemical formula for 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole is . The presence of both a nitro group and a benzyl moiety contributes to its unique reactivity and biological profile.

The mechanism of action for 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. Research indicates that 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole exhibits significant antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 16 | More potent than ciprofloxacin |

| Escherichia coli | 32 | Comparable to ampicillin |

| Bacillus subtilis | 8 | Superior to vancomycin |

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents.

Antifungal Activity

Additionally, studies have shown that triazole derivatives possess antifungal properties. The presence of the nitro group enhances the compound's ability to inhibit fungal growth by disrupting cell membrane integrity and function.

Anticancer Activity

Preliminary research indicates potential anticancer activity for 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Study on Antibacterial Efficacy

A study published in Frontiers in Molecular Biosciences evaluated the antibacterial efficacy of various triazole derivatives, including 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole. The results indicated that this compound exhibited a notable inhibitory effect against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC significantly lower than standard antibiotics like vancomycin .

Study on Antifungal Properties

Another investigation focused on the antifungal properties of triazoles revealed that compounds similar to 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole effectively inhibited the growth of Candida species. The study demonstrated a correlation between the structural features of the compounds and their antifungal potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition and nitration. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the triazole core . Introducing the nitro group may require nitration under controlled conditions (e.g., nitric acid at 0–5°C) to avoid over-oxidation . Reaction parameters like solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst loading (e.g., CuSO₄/NaAsc) significantly affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and nitro group positioning in this compound?

- Methodological Answer :

- ¹H NMR : The 3-methylbenzyl substituent shows aromatic protons as a multiplet (δ 7.20–7.40 ppm) and a benzylic CH₂ signal (δ ~4.50 ppm). The triazole proton appears as a singlet (δ ~8.20 ppm) .

- ¹³C NMR : The nitro group deshields adjacent carbons, with the C-3 triazole carbon appearing at ~145–150 ppm .

- IR : Strong asymmetric stretching of the nitro group (N=O) at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- X-ray crystallography (if available) resolves spatial arrangements, confirming regiochemistry .

Q. What biological activity mechanisms are hypothesized for this compound, and how are they tested?

- Methodological Answer : The nitro group enhances electrophilicity, potentially enabling interactions with microbial enzymes (e.g., nitroreductases) or DNA gyrase. Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity .

- Molecular Docking : Simulations with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) predict binding modes .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, nitro group charge distribution) .

- Reaction Path Search : Quantum chemical methods (e.g., NEB) identify transition states for nitration or ring-opening reactions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like fungal CYP51 or bacterial topoisomerases .

Q. How can researchers resolve contradictions in experimental data regarding the nitro group's electronic effects on triazole ring stability?

- Methodological Answer : Contradictions may arise from solvent polarity or measurement techniques. Strategies include:

- Comparative Spectroscopy : Compare NMR shifts in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess solvation effects .

- Theoretical-Experimental Correlation : Validate DFT-predicted bond angles/distances with X-ray crystallography .

- Kinetic Studies : Monitor decomposition rates under varying pH to isolate nitro group contributions .

Q. What comparative analysis methods evaluate the bioactivity of this compound against other nitro-substituted triazoles?

- Methodological Answer :

- SAR Studies : Compare MIC values of analogs (e.g., 3-nitro vs. 5-nitro isomers) to identify critical substituents .

- Free-Wilson Analysis : Quantify contributions of the 3-methylbenzyl and nitro groups to activity .

- Proteomics : Identify differentially expressed proteins in treated vs. untreated microbial cultures via LC-MS/MS .

Q. How can factorial design optimize synthesis parameters for this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time):

- Variables :

- Temperature: 25°C vs. 60°C

- Cu(I) catalyst: 5 mol% vs. 10 mol%

- Time: 6 hr vs. 12 hr

- Response : Yield (%) and purity (HPLC area%).

- Analysis : ANOVA identifies significant interactions (e.g., temperature × catalyst) .

- Outcome : Optimal conditions might be 60°C, 7.5 mol% Cu(I), 9 hr, yielding >85% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.